molecular formula C12H16ClN B12981655 (S)-2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine

(S)-2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine

Cat. No.: B12981655
M. Wt: 209.71 g/mol
InChI Key: LUQJIBWMTMLKTK-NSHDSACASA-N
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Description

(S)-2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-chloro-3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine typically involves the reaction of 4-chloro-3,5-dimethylbenzaldehyde with a chiral pyrrolidine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.

    4-Chloro-3,5-dimethylphenyl derivatives: Compounds with similar structural features but different substituents on the pyrrolidine ring.

Uniqueness

(S)-2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical reactivity compared to its enantiomer and other structurally related compounds.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

(2S)-2-(4-chloro-3,5-dimethylphenyl)pyrrolidine

InChI

InChI=1S/C12H16ClN/c1-8-6-10(7-9(2)12(8)13)11-4-3-5-14-11/h6-7,11,14H,3-5H2,1-2H3/t11-/m0/s1

InChI Key

LUQJIBWMTMLKTK-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)[C@@H]2CCCN2

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C2CCCN2

Origin of Product

United States

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